molecular formula C5H9N3O2 B11776863 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol CAS No. 1956318-55-0

2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol

Cat. No.: B11776863
CAS No.: 1956318-55-0
M. Wt: 143.14 g/mol
InChI Key: JTZUZKCTBZSTKY-UHFFFAOYSA-N
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Description

2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol is a heterocyclic compound that features an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include oxides, amine derivatives, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,2,4-oxadiazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions, which can lead to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1956318-55-0

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-(5-amino-1,2,4-oxadiazol-3-yl)propan-2-ol

InChI

InChI=1S/C5H9N3O2/c1-5(2,9)3-7-4(6)10-8-3/h9H,1-2H3,(H2,6,7,8)

InChI Key

JTZUZKCTBZSTKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOC(=N1)N)O

Origin of Product

United States

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